N-(1H-benzimidazol-2-ylmethyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide
Description
N-(1H-Benzimidazol-2-ylmethyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide is a heterocyclic compound featuring a benzimidazole core linked via a methyl group to a propanamide chain, which is further substituted with a 6-methoxy[1,2,4]triazolo[4,3-b]pyridazine moiety.
Properties
Molecular Formula |
C17H17N7O2 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide |
InChI |
InChI=1S/C17H17N7O2/c1-26-17-9-7-15-22-21-14(24(15)23-17)6-8-16(25)18-10-13-19-11-4-2-3-5-12(11)20-13/h2-5,7,9H,6,8,10H2,1H3,(H,18,25)(H,19,20) |
InChI Key |
YCNUOCQMSDEBIV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN2C(=NN=C2CCC(=O)NCC3=NC4=CC=CC=C4N3)C=C1 |
Origin of Product |
United States |
Biological Activity
N-(1H-benzimidazol-2-ylmethyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide is a complex organic compound that has garnered attention for its diverse biological activities. This article provides a detailed overview of its biological activity, synthesis, and potential therapeutic applications based on various studies and findings.
Chemical Structure and Properties
The compound features a unique molecular architecture that includes a benzimidazole moiety and a triazolo-pyridazine system. Its molecular formula is with a molecular weight of approximately 351.36 g/mol. The presence of heterocyclic rings in its structure contributes significantly to its chemical reactivity and biological interactions.
Research indicates that this compound interacts with specific molecular targets such as protein kinases and GABA receptors . These interactions suggest potential therapeutic applications in treating various conditions influenced by these targets, including cancer and neurological disorders .
Biological Activities
The biological activities of this compound can be summarized as follows:
- Anticancer Activity : The compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance, it demonstrated significant cytotoxic effects against MCF7 (breast cancer), NCI-H460 (lung cancer), and Hep-2 (laryngeal cancer) cell lines with IC50 values indicating effective inhibition .
- Neuropharmacological Effects : Given its interaction with GABA receptors, the compound may have implications in treating anxiety and depression by modulating neurotransmitter activity.
- Antimicrobial Properties : Some studies have indicated that derivatives of benzimidazole compounds exhibit antimicrobial activity, which may extend to this compound as well .
Synthesis
The synthesis of this compound typically involves multi-step reactions. A common synthetic route includes:
- Formation of the Benzimidazole Moiety : Starting from appropriate aniline derivatives.
- Construction of the Triazolo-Pyridazine System : Utilizing cyclization reactions.
- Final Coupling Reaction : To attach the propanamide group.
Microwave-assisted synthesis has been employed to enhance reaction efficiency and yield while minimizing environmental impact.
Table 1: Summary of Biological Activities
| Activity Type | Cell Line/Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF7 | 12.50 | |
| Anticancer | NCI-H460 | 8.55 | |
| Anticancer | Hep-2 | 17.82 | |
| Neuropharmacological | GABA Receptor Binding | - |
Case Study: Anticancer Efficacy
In a study aimed at evaluating the anticancer efficacy of various benzimidazole derivatives, this compound was tested against multiple cancer cell lines. The results indicated that this compound exhibited significant growth inhibition in MCF7 and NCI-H460 cells, suggesting its potential as an anticancer agent.
Comparison with Similar Compounds
Compound 1 : 3-(6-Methoxy[1,2,4]Triazolo[4,3-b]Pyridazin-3-yl)-N-[2-(1-Methyl-1H-Benzimidazol-2-yl)Ethyl]Propanamide
- Molecular Formula : C₁₉H₂₁N₇O₂
- Molecular Weight : 379.42 g/mol
- Key Differences :
- The benzimidazole moiety is substituted with a methyl group at the N1 position.
- The linker between benzimidazole and the propanamide chain is an ethyl group (-CH₂CH₂-) instead of a methyl (-CH₂-).
- Implications :
- The ethyl linker may enhance conformational flexibility compared to the methyl group in the target compound.
- Methylation of benzimidazole could alter solubility and metabolic stability.
Compound 2 : N-(5(6)-(1H-1,2,4-Triazol-1-yl)-1H-Benzimidazol-2-yl)(1H-Pyrazol-3(5)-yl)Acetamide
- Molecular Formula: Not explicitly stated (analogous to C₁₄H₁₂N₈O).
- Key Differences :
- Replaces the triazolopyridazine group with a pyrazole-triazole hybrid.
- Lacks the methoxy substituent present in the target compound.
- Pyrazole-triazole hybrids are known for diverse bioactivities, including anti-inflammatory properties .
Analogues with Alternative Heterocyclic Systems
Compound 3 : N-[(6-Methoxy[1,2,4]Triazolo[4,3-b]Pyridazin-3-yl)Methyl]-2-(6-Oxo-1(6H)-Pyridazinyl)Acetamide
- Molecular Formula : C₁₄H₁₄N₈O₃ (estimated).
- Key Differences :
- Replaces the benzimidazole group with a pyridazinyl-acetamide moiety.
- Retains the methoxy-triazolopyridazine unit.
- Implications :
Compound 4 : N-[4-(1,3-Benzothiazol-2-yl)Phenyl]-3-([1,2,4]Triazolo[4,3-a]Pyridin-3-ylsulfanyl)Propanamide
- Molecular Formula : C₂₂H₁₈N₆OS₂.
- Key Differences :
- Substitutes benzimidazole with benzothiazole and triazolopyridazine with triazolopyridine.
- Incorporates a sulfanyl (-S-) linker instead of a methoxy group.
- Benzothiazole is associated with antitumor and antimicrobial activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
